4-[nitroso(propan-2-yl)amino]butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[nitroso(propan-2-yl)amino]butanoic acid typically involves the nitrosation of N-isopropyl-4-aminobutyric acid. This reaction can be carried out using nitrosating agents such as sodium nitrite in acidic conditions . The reaction proceeds as follows:
- Dissolve N-isopropyl-4-aminobutyric acid in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture until the reaction is complete, then isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Using larger reaction vessels and automated systems to control temperature and pH.
- Implementing continuous flow reactors to enhance efficiency and yield.
- Employing purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[Nitroso(propan-2-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Nitroso(propan-2-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reference standard for nitrosamine analysis and as an intermediate in organic synthesis.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Industry: Utilized in the quality control of drug formulations and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of 4-[nitroso(propan-2-yl)amino]butanoic acid involves its interaction with biological molecules, leading to potential genotoxic effects. The nitroso group can form adducts with DNA, causing mutations and potentially leading to carcinogenesis . The compound’s molecular targets include nucleophilic sites in DNA and proteins, where it can form covalent bonds and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methyl-4-aminobutyric acid: Similar structure but with a methyl group instead of an isopropyl group.
N-Nitroso-N-ethyl-4-aminobutyric acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-[Nitroso(propan-2-yl)amino]butanoic acid is unique due to its specific isopropyl group, which influences its chemical reactivity and biological interactions. This structural difference can affect its genotoxic potential and its behavior in various chemical reactions .
Properties
CAS No. |
2624122-60-5 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-[nitroso(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-6(2)9(8-12)5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
YODAZCIDWMNVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCC(=O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
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